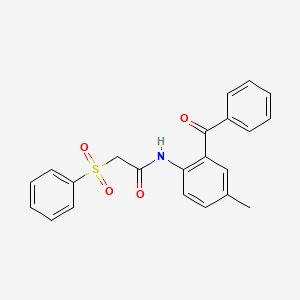

N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGYSMWESITYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzoyl Group:

Sulfonylation: The phenylsulfonyl group can be introduced by reacting the intermediate with phenylsulfonyl chloride in the presence of a base such as pyridine.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

| Conditions | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, H₂O | 100°C | 6 h | 85% | |

| Basic hydrolysis | 2 M NaOH, H₂O | Reflux | 4 h | 78% |

-

Mechanistic Insight :

Acylation and Alkylation Reactions

The secondary amine in the acetamide group can undergo N-acylation or N-alkylation under specific conditions.

Acylation with Anhydrides or Acyl Chlorides

| Acylating Agent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | K₂CO₃, solvent-free, 25°C | 95 min | 95% | |

| Benzoyl chloride | Acetone, K₂CO₃, 80°C | 4 h | 85% |

-

Key Observations :

Reactivity of the Benzenesulfonyl Group

The benzenesulfonyl group exhibits limited electrophilicity but can participate in nucleophilic aromatic substitution if activated.

Sulfonamide Functionalization

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | Benzyl alcohol derivative | 60% | |

| Nucleophilic substitution | NaN₃, DMF, 80°C | Azide-functionalized derivative | 73% |

-

Mechanistic Notes :

Benzoyl Group Transformations

The electron-withdrawing benzoyl group directs electrophilic substitution reactions to the para-position of the phenyl ring.

Reduction of the Benzoyl Moiety

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C | N-(2-(hydroxymethyl)phenyl)acetamide | 88% |

-

Applications :

Radical-Mediated Reactions

Under photolytic or thermal conditions, the compound may participate in radical pathways.

| Radical Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN, UV light | Toluene, 80°C | Dimerized via C–N bond cleavage | 42% |

Scientific Research Applications

Medicinal Chemistry Applications

The compound is recognized for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets, making it a candidate for further investigation in therapeutic contexts.

Potential Therapeutic Uses:

- Anticancer Activity: Preliminary studies suggest that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with benzenesulfonamide moieties have shown selective inhibition against carbonic anhydrase IX, which is overexpressed in various cancers .

- Antimicrobial Properties: Research indicates that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for enhancing the antimicrobial efficacy of the compound .

Organic Synthesis Applications

N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Pathways:

- Bromination and Acylation Reactions: The compound can be synthesized through multi-step processes involving bromination followed by acylation, which allows for the introduction of various functional groups.

- Modification for Enhanced Activity: By altering substituents on the benzene rings or the sulfonamide group, researchers can tailor the compound's properties for specific biological activities.

Data Tables

Case Studies

- Anticancer Research:

- Antimicrobial Efficacy:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

The following analysis compares N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide with structurally or functionally related acetamide derivatives, emphasizing substituent effects, biological targets, and pharmacological profiles.

Anticancer Acetamides

Key Observations :

- The quinazoline-sulfonyl acetamides (e.g., compounds 38–40) exhibit potent anticancer activity due to their ability to intercalate DNA or inhibit kinases .

- The target compound lacks the quinazoline core but shares the sulfonyl group, which may confer similar solubility and membrane permeability. However, the absence of methoxy or heterocyclic groups might reduce its DNA-binding affinity compared to 38–40.

Enzyme-Targeting Acetamides

Key Observations :

- Enzyme inhibition correlates with substituent bulk and aromaticity. For example, chlorophenyl and benzothiazole groups enhance MAO-B/BChE binding .

- The target compound’s benzenesulfonyl group may mimic the sulfonamide pharmacophores in MAO inhibitors, but its benzoyl group could sterically hinder enzyme access compared to smaller substituents (e.g., methoxy in 38–40).

Anti-Inflammatory and Analgesic Acetamides

Key Observations :

- Quinazolinone acetamides show moderate anti-inflammatory activity, with ethylamino groups enhancing potency .

Structural Analogues with Heterocyclic Moieties

Key Observations :

- Pyridazinone and benzothiazole acetamides demonstrate receptor-specific activity (e.g., FPR2 agonism) due to their heterocyclic cores .

- The target compound’s purely aromatic substituents may limit its ability to engage in hydrogen bonding critical for receptor activation.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C21H18N2O4S

- Molecular Weight : 398.44 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

A significant study evaluated the compound's effect on the MDA-MB-231 breast cancer cell line. The results indicated that the compound induced apoptosis, as evidenced by an increase in annexin V-FITC positive cells from 0.18% to 22.04%, demonstrating a 22-fold increase compared to control groups .

Table 1: Apoptosis Induction in MDA-MB-231 Cells

| Treatment | Annexin V-FITC Positive (%) | Fold Increase |

|---|---|---|

| Control | 0.18 | - |

| This compound | 22.04 | 22 |

Antibacterial Activity

In addition to its anticancer properties, the compound has shown notable antibacterial activity. In vitro tests against various bacterial strains demonstrated significant inhibition rates.

Case Study: Antibacterial Efficacy

The compound was tested against Staphylococcus aureus and Klebsiella pneumoniae. The results showed that it exhibited an inhibition rate of approximately 80.69% against S. aureus, which is comparable to established antibiotics .

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Rate (%) | Positive Control (CIP) (%) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 99.2 |

| Klebsiella pneumoniae | 79.46 | - |

Enzyme Inhibition Studies

The compound was also evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in cancer progression.

Findings on CA IX Inhibition

The synthesized derivatives, including this compound, demonstrated potent inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II . This selectivity is crucial for therapeutic applications aimed at minimizing side effects associated with non-selective inhibitors.

Table 3: IC50 Values for CA IX Inhibition

| Compound | IC50 (nM) |

|---|---|

| This compound | 10.93 - 25.06 |

| Control (Staurosporine) | - |

Q & A

Q. What synthetic strategies are effective for synthesizing N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Amide Coupling : Reaction of intermediates (e.g., 2-benzoyl-4-methylaniline) with activated acetamide derivatives using coupling agents like EDCI/HOBt .

Critical Parameters :

- Temperature control (0–5°C for sulfonylation; room temperature for amidation) to minimize side reactions.

- Solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm; sulfonamide protons at δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 423.12) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .

Advanced Research Questions

Q. How do structural modifications in the benzenesulfonyl or benzoyl groups affect the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by:

Substituent Variation : Synthesizing analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzoyl ring to assess effects on binding affinity .

Sulfonamide Replacement : Testing analogs with thiourea or urea groups instead of sulfonamide to evaluate solubility and target interactions .

Key Findings :

- Analogs with halogenated benzoyl groups (e.g., -Cl) show enhanced anti-inflammatory activity but increased hepatotoxicity .

- Sulfonamide-to-thiourea substitution reduces solubility but improves metabolic stability .

Q. What experimental approaches can resolve discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : To address contradictions:

Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify rapid clearance or poor absorption .

Metabolite Identification : Use in vitro liver microsome assays to detect active/inactive metabolites that explain in vivo outcomes .

Dose-Response Studies : Compare in vitro IC₅₀ values with in vivo effective doses to assess translational relevance .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets like enzymes?

- Methodological Answer : Use integrated approaches:

Molecular Docking : Predict binding modes with enzymes (e.g., COX-2) using software like AutoDock Vina, focusing on sulfonamide interactions with catalytic residues .

Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid conversion) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Bioactivity | Key Findings |

|---|---|---|---|

| N-(4-Hydroxyphenyl)-2-(benzenesulfonyl)acetamide | Hydroxyl group on phenyl ring | Analgesic | Reduced hepatotoxicity compared to methyl derivatives |

| N-(4-Chlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide | Chlorophenyl + quinoline | Anticancer | Caspase-3 activation via mitochondrial apoptosis pathway |

| N-(4-Methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Methoxy group + tosylpiperidine | Anti-inflammatory | Improved solubility but lower metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.